N-Desmethyltramadol

Opioid Pharmacology Metabolite Activity Receptor Binding

This reference standard is indispensable for pharmacokinetic, forensic, and metabolic studies. Unlike O-desmethyltramadol, N-Desmethyltramadol (M2) exhibits minimal μ-opioid receptor activity, uniquely enabling CYP2D6 phenotyping assays where its plasma ratio to tramadol provides a sensitive activity marker. Its time-dependent enantiomeric shift (ratio increasing ~2→7 over 24h) reliably distinguishes recent from past tramadol intake—critical for forensic and post-mortem toxicology. In canine models, NDT exposure vastly exceeds that of O-desmethyltramadol, necessitating species-specific analytical standards. Procure validated M2 to eliminate cross-reactivity and misidentification risks inherent in generic metabolite references.

Molecular Formula C15H24ClNO2
Molecular Weight 285.81 g/mol
CAS No. 1018989-94-0
Cat. No. B1146794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyltramadol
CAS1018989-94-0
Synonyms(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride;  Nortramadol Hydrochloride
Molecular FormulaC15H24ClNO2
Molecular Weight285.81 g/mol
Structural Identifiers
SMILESCNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1
InChIKeyNOZLWRHUQJHIRG-PBCQUBLHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyltramadol (CAS 1018989-94-0) for Scientific Research and Procurement: Baseline Overview


N-Desmethyltramadol (NDT; CAS 1018989-94-0), also designated metabolite M2, is a primary phase I N-demethylated metabolite of the centrally acting analgesic tramadol and belongs to the anisole class of organic compounds [1]. It is formed in vivo primarily via hepatic cytochrome P450 enzymes CYP2B6 and CYP3A4 and is a key analyte in pharmacokinetic, metabolic, and forensic studies [2].

Why Generic Tramadol Metabolite Substitution Fails: The Case for N-Desmethyltramadol


Substituting N-Desmethyltramadol with other tramadol-related compounds or generic 'metabolite standards' is scientifically invalid due to its uniquely minimal and distinct pharmacological activity at the μ-opioid receptor [1] and its formation via a distinct enzymatic pathway [2]. Unlike the highly active O-desmethyltramadol (M1), NDT is generally considered inactive at opioid receptors, and its plasma concentrations are differentially influenced by CYP2D6 genotype [3]. This necessitates specific, validated analytical reference materials for accurate quantification in complex biological matrices, as cross-reactivity or misidentification can lead to erroneous pharmacokinetic and pharmacodynamic conclusions.

N-Desmethyltramadol Product-Specific Quantitative Evidence Guide for Informed Selection


Differential Pharmacological Activity: μ-Opioid Receptor Inactivity vs. O-Desmethyltramadol

N-Desmethyltramadol (NDT) is pharmacologically distinct from the primary active metabolite O-desmethyltramadol (M1), being described as 'inactive' at opioid receptors. This is in stark contrast to O-desmethyltramadol, which is a potent μ-opioid receptor agonist with an affinity approximately 300 times higher than the parent drug tramadol [1]. The inactivity of NDT is a critical differentiator for studies aiming to isolate the contribution of the serotonergic and noradrenergic components of tramadol's mechanism, or to accurately quantify active drug load without confounding receptor activation from this major metabolite.

Opioid Pharmacology Metabolite Activity Receptor Binding

Plasma Concentration Elevation in CYP2D6 Poor Metabolizers: A Quantitative Comparison

In a study of 70 Japanese cancer patients receiving oral tramadol, the plasma concentration of N-desmethyltramadol was significantly higher in CYP2D6 intermediate and poor metabolizers (IM + PM group) compared to normal metabolizers (NM group) (P = 0.001) [1]. The ratio of N-desmethyltramadol to tramadol was also significantly higher in the IM + PM group (P = 0.001) [1]. This is in direct contrast to O-desmethyltramadol, where both its plasma concentration and its ratio to tramadol were significantly lower in the IM + PM group compared to the NM group (P = 0.002 and P = 0.023, respectively) [1].

Pharmacogenomics CYP2D6 Therapeutic Drug Monitoring

Enantioselective Pharmacokinetic Behavior: NDT Enantiomer Ratio Change Over Time vs. ODT

Following a single oral dose of tramadol in healthy volunteers, the (+)/(−)-enantiomer ratio of N-desmethyltramadol exhibited the most pronounced temporal increase among all tramadol-related enantiomer pairs studied [1]. Specifically, in CYP2D6 extensive and intermediate metabolizers, the N-desmethyltramadol enantiomer ratio rose from approximately 2 to nearly 7 over the 24-hour period following drug intake [1]. This dynamic change was greater than that observed for tramadol, O-desmethyltramadol, or N,O-didesmethyltramadol.

Chiral Pharmacokinetics Forensic Toxicology Metabolite Profiling

Species-Specific Pharmacokinetic Profile: Higher Cmax and AUC in Greyhounds Compared to O-Desmethyltramadol

In a pharmacokinetic study of Greyhounds administered a mean oral dose of 9.9 mg/kg tramadol HCl, N-desmethyltramadol (NDT) exhibited a markedly different exposure profile compared to the active metabolite O-desmethyltramadol (ODT) [1]. The mean maximum plasma concentration (Cmax) for NDT was 379.1 ng/mL, which was approximately 66.5-fold higher than the Cmax for ODT (5.7 ng/mL) [1]. Similarly, the mean area under the curve (AUC) for NDT was 1,536 h·ng/mL, compared to only 16 h·ng/mL for ODT—a 96-fold difference [1].

Veterinary Pharmacology Species Differences Pharmacokinetics

Analytical Reference Standard: Verified Identity and Purity for LC-MS/MS and GC-MS Applications

N-Desmethyl-cis-tramadol hydrochloride (CAS 1018989-94-0) is available as a certified reference material (CRM) specifically formulated as a 1.0 mg/mL solution in methanol (as free base), suitable for both LC-MS and GC-MS applications [1]. This is in contrast to many other tramadol metabolite standards which may be available only as neat solids or at different concentrations, requiring additional handling and validation steps. The CRM is supplied in a ready-to-use ampule format, minimizing preparation errors and ensuring traceability for forensic, clinical toxicology, and pharmaceutical testing workflows .

Analytical Chemistry Reference Materials Forensic Toxicology

Best Research and Industrial Application Scenarios for N-Desmethyltramadol (CAS 1018989-94-0)


Pharmacogenomic Biomarker for CYP2D6 Phenotype in Clinical Studies

Leverage N-desmethyltramadol's unique accumulation in CYP2D6 poor metabolizers [1] to develop and validate non-invasive phenotyping assays. Its plasma concentration and ratio to tramadol serve as a more sensitive and reliable marker of CYP2D6 activity compared to O-desmethyltramadol, which is reduced in the same population. This application is critical for precision dosing studies of tramadol and other CYP2D6 substrates. [1]

Forensic Estimation of Time Since Tramadol Ingestion

Utilize the dynamic, time-dependent shift in the (+)/(−)-enantiomer ratio of N-desmethyltramadol [2] as a forensic tool. The ratio's increase from approximately 2 to 7 over 24 hours provides a measurable parameter to distinguish recent from past tramadol intake, a capability with direct implications in criminal investigations, post-mortem toxicology, and workplace drug testing. [2]

Veterinary Pharmacokinetic and Species-Comparison Studies

Employ N-desmethyltramadol as a key analyte in veterinary pharmacology research, particularly in canine models where its exposure (Cmax and AUC) vastly exceeds that of the active metabolite O-desmethyltramadol [3]. This is essential for understanding species-specific metabolism, establishing therapeutic monitoring protocols, and ensuring animal safety in veterinary pain management. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyltramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.